molecular formula C23H21N3O3 B2407118 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203083-17-3

1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No.: B2407118
CAS No.: 1203083-17-3
M. Wt: 387.439
InChI Key: TVILROAWIOQNKL-UHFFFAOYSA-N
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Description

1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a synthetic small molecule designed for research applications, featuring a dibenzo[b,f][1,4]oxazepin core scaffold. This structural class is of significant interest in medicinal chemistry and chemical biology for probing protein function and cellular pathways. Dibenzo[b,f][1,4]oxazepine derivatives have been investigated as potent inhibitors of histone deacetylases (HDACs), which are key epigenetic regulators . By targeting HDACs, researchers utilize such compounds to study gene expression, chromatin remodeling, and cell differentiation processes, with applications in oncology and neurology research. The specific substitution pattern on this molecule, including the 1-benzyl-3-urea moiety and the 8,10-dimethyl groups, is intended to modulate its selectivity, potency, and physicochemical properties for specialized research purposes. This reagent provides scientists with a valuable tool for exploring enzyme kinetics, structural-activity relationships, and the biological consequences of HDAC inhibition in experimental models.

Properties

IUPAC Name

1-benzyl-3-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-8-10-21-19(12-15)26(2)22(27)18-13-17(9-11-20(18)29-21)25-23(28)24-14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVILROAWIOQNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NCC4=CC=CC=C4)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea typically involves multi-step organic reactions. One common approach is the reaction of 8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl isocyanate with benzylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or toluene is common.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to accelerate reaction rates and improve product purity. The choice of catalysts and reagents is crucial to achieving high selectivity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea has shown promise in several scientific research areas:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may have biological activity that could be explored for potential therapeutic uses.

  • Medicine: Its derivatives could be investigated for pharmaceutical applications, such as developing new drugs.

  • Industry: The compound's unique properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea can be compared to other similar compounds, such as:

  • Imidazole derivatives: These compounds share structural similarities and may have overlapping biological activities.

  • Indole derivatives: These compounds also contain aromatic rings and can exhibit similar biological properties.

  • Oxazepine derivatives: Compounds with similar oxazepine rings may have comparable chemical and biological properties.

The uniqueness of 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea lies in its specific substitution pattern and the presence of the benzyl group, which can influence its reactivity and biological activity.

Biological Activity

1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is C23H20N2O6SC_{23}H_{20}N_{2}O_{6}S, with a molecular weight of approximately 452.48 g/mol. The compound features a complex structure that includes a dibenzooxazepine moiety, which is often associated with various biological activities.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Many dibenzooxazepine derivatives have shown promise in inhibiting cancer cell growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and neuroinflammation, potentially benefiting conditions like Alzheimer's disease.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

Antitumor Activity

A study evaluated the cytotoxic effects of related dibenzooxazepine compounds on human cancer cell lines. Results showed that these compounds inhibited cell growth significantly at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

CompoundIC50 (µM)Cell Line
Compound A5.2HeLa
Compound B3.8MCF7
1-Benzyl-3-(...)4.5A549

Neuroprotective Effects

In a neuroprotection study involving oxidative stress models in neuronal cells, 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea was found to significantly reduce cell death induced by hydrogen peroxide exposure. The compound also decreased levels of reactive oxygen species (ROS) and improved mitochondrial function.

TreatmentCell Viability (%)ROS Levels (µM)
Control4515
1-Benzyl...758

Case Studies

One notable case involved the use of this compound in animal models for studying its effects on neurodegenerative diseases. In these models, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation.

Study Overview

  • Objective : To assess cognitive improvement in mice treated with the compound.
  • Results : Mice treated with 1-Benzyl-3-(...) performed significantly better in maze tests compared to control groups.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization of the dibenzo[b,f][1,4]oxazepine core and urea bond formation via carbodiimide-mediated coupling. Key optimizations include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for solubility), and stoichiometric ratios of intermediates. Reaction progress is monitored via TLC, and purity is ensured through silica gel chromatography .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity (>95%) is assessed via Reverse-Phase HPLC using a C18 column and UV detection at 254 nm. Residual solvents are quantified via Gas Chromatography (GC) .

Q. What are the primary solubility and stability challenges during formulation for in vitro assays?

  • Methodological Answer : The compound’s low aqueous solubility (logP ~3.5) necessitates dimethyl sulfoxide (DMSO) as a stock solvent, with dilution in assay buffers (e.g., PBS) to ≤0.1% DMSO. Stability in biological matrices is tested via LC-MS/MS over 24 hours at 37°C, with degradation products identified using tandem MS fragmentation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of methyl and benzyl substituents in modulating biological activity?

  • Methodological Answer : Systematic SAR involves synthesizing analogs with variations at the 8,10-dimethyl and benzyl positions. Biological assays (e.g., kinase inhibition, cytotoxicity) are performed, followed by molecular docking to map interactions with target proteins (e.g., dopamine D2 receptors). Methyl groups at positions 8 and 10 enhance hydrophobic binding, while the benzyl urea moiety improves selectivity via π-π stacking .

Q. What strategies resolve contradictory data in the compound’s efficacy across enzymatic vs. cell-based assays?

  • Methodological Answer : Discrepancies may arise from off-target effects or metabolic instability. Orthogonal assays (e.g., SPR for binding affinity, Western blotting for target modulation) validate specificity. Pharmacokinetic studies (e.g., microsomal stability assays) identify metabolic liabilities. Statistical tools like ANOVA and receiver operating characteristic (ROC) curves differentiate assay noise from true activity .

Q. Which in vivo models are appropriate for evaluating neuropharmacological potential, and how are confounding variables controlled?

  • Methodological Answer : Rodent models (e.g., MK-801-induced schizophrenia) assess dopamine receptor modulation. Dose-response studies (1–50 mg/kg, oral or i.p.) are paired with behavioral tests (e.g., prepulse inhibition). Control groups receive vehicle or reference drugs (e.g., haloperidol). Plasma and brain tissue concentrations are quantified via LC-MS to correlate exposure with efficacy .

Q. How can computational methods predict metabolic pathways and potential toxicophores?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron-rich regions prone to oxidation. Software like Schrödinger’s ADMET Predictor identifies likely Phase I metabolites (e.g., CYP3A4-mediated hydroxylation). Toxicophores like reactive quinones are flagged using Derek Nexus. Experimental validation involves incubating the compound with human liver microsomes and analyzing metabolites via UPLC-QTOF .

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